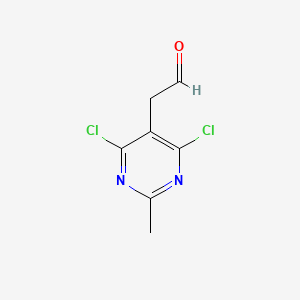

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Description

BenchChem offers high-quality 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULBLNIRDCOBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)CC=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718296 | |

| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474656-37-6 | |

| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. The document delineates its physicochemical properties, explores its characteristic reactivity—dominated by the electrophilic pyrimidine core and the versatile aldehyde functionality—and outlines its applications in drug discovery and materials science. We provide field-proven insights into its synthesis, handling, and analytical characterization, supported by detailed experimental protocols and mechanistic diagrams to empower researchers in leveraging this compound's full potential.

Core Compound Identification and Physicochemical Properties

2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a bifunctional organic molecule featuring a dichlorinated pyrimidine ring substituted with a methyl group and an acetaldehyde side chain. This unique arrangement of functional groups makes it a highly valuable intermediate for constructing complex molecular architectures.

| Property | Value | Source(s) |

| IUPAC Name | 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | [1] |

| CAS Number | 474656-37-6 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | Expected to be a white to yellow or faint orange solid | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Store in a dry, sealed container, preferably in a freezer under -20°C in an inert atmosphere. | [1][2] |

Note: Some properties are extrapolated from closely related analogs due to limited publicly available data for this specific compound.

Synthesis and Manufacturing Insights

The synthesis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is not widely detailed in peer-reviewed literature; however, a logical and robust pathway can be derived from established pyrimidine chemistry. The primary route involves the construction of a substituted dihydroxypyrimidine core, followed by a chlorination step. This approach ensures high yields and utilizes readily available starting materials.

A plausible synthetic pathway begins with the condensation of acetamidine with a suitable malonate derivative to form the 2-methyl-4,6-dihydroxypyrimidine ring. Subsequent formylation at the C-5 position, followed by chlorination, yields the target aldehyde. A related patent for 4,6-dichloro-2-methylpyrimidine uses triphosgene as a chlorinating agent, which is safer than phosphorus oxychloride (POCl₃) or phosgene.[3]

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by two primary sites: the electrophilic dichloropyrimidine ring and the nucleophilic/electrophilic aldehyde group.

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms, making the C-4 and C-6 positions highly susceptible to nucleophilic attack.

Causality: The nitrogen atoms at positions 1 and 3 stabilize the negative charge of the Meisenheimer complex (the anionic intermediate), which dramatically lowers the activation energy for the substitution reaction.[4] This allows for sequential and often regioselective replacement of the chlorine atoms with a wide range of nucleophiles, including amines, alkoxides, and thiolates.[4]

Caption: Generalized SNAr mechanism on the pyrimidine ring.

Reactivity of the Acetaldehyde Moiety

The aldehyde group offers a secondary site for chemical modification:

-

Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of atmospheric oxygen or other oxidizing agents.[2] This is a common degradation pathway.

-

Reduction: It can be readily reduced to a primary alcohol using standard reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: The alpha-protons on the methylene group are acidic and can participate in aldol-type condensation reactions. The aldehyde itself can undergo reactions with amines to form imines or enamines.

-

Derivatization: The aldehyde reacts rapidly with reagents like 2,4-dinitrophenylhydrazine (DNPH), a reaction often used for quantification.[5] The relative reaction rate for acetaldehyde is significantly higher than for ketones.[5]

Stability and Degradation Profile

Based on its functional groups, several degradation pathways are predictable:

-

Hydrolysis: The chloro-substituents are prone to hydrolysis, especially under acidic or basic conditions, leading to their replacement with hydroxyl groups.[2]

-

Oxidative Degradation: As mentioned, the aldehyde can oxidize to a carboxylic acid.[2] This process can be accelerated by light and air.

-

Polymerization: Acetaldehyde itself can undergo polymerization in the presence of acids or bases.[6] While the bulky pyrimidine ring may offer some steric hindrance, this possibility should be considered during storage and handling.

Analytical Characterization Protocol

A self-validating analytical workflow is crucial for confirming the identity and purity of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.5-10.0 ppm), the methylene protons (CH₂) adjacent to the ring, the methyl protons (CH₃) on the ring, and the aromatic proton on the pyrimidine ring.

-

¹³C NMR: Signals should correspond to the carbonyl carbon (~190-200 ppm), the carbons bearing chlorine atoms, and other aliphatic and aromatic carbons.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (205.04 g/mol ), with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1720-1740 cm⁻¹), C-H stretches for the aldehyde proton (~2720 and 2820 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water gradient is a typical starting point.

Applications in Drug Development

This compound is a quintessential building block for combinatorial chemistry and targeted drug discovery. Its bifunctionality allows for the systematic exploration of chemical space.

-

Scaffold for Kinase Inhibitors: Dichloropyrimidine cores are prevalent in kinase inhibitors, where one chlorine is displaced by a "hinge-binding" amine and the other is used for substitution to achieve selectivity and desired physicochemical properties. The aldehyde provides a handle for further modification.

-

Synthesis of Fused Heterocycles: The aldehyde and an adjacent reactive site can be used to construct fused ring systems, such as pyrimido[4,5-d]pyridazines or other structures with potential biological activity.

-

Intermediate for Agrochemicals and Materials: The reactivity of the dichloropyrimidine ring is also exploited in the synthesis of novel herbicides, fungicides, and functional organic materials.

Safety, Handling, and Storage

Hazard Profile: While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related dichloropyrimidines and acetaldehyde indicate the following hazards:

-

Irritation: Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7]

-

Corrosivity: Dichloropyrimidine derivatives can cause severe burns.[8]

-

Sensitization: May cause skin sensitization upon contact.[8]

-

Toxicity: Harmful if swallowed.[8]

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[7] All handling of the solid or its solutions should be performed in a certified chemical fume hood.[9]

-

Spill Cleanup: In case of a spill, avoid generating dust.[7] Use dry cleanup procedures (e.g., sweeping with an absorbent material) and place waste in a sealed, labeled container for disposal.[7]

-

Fire Safety: The compound is not considered a significant fire risk, but containers may burn, emitting corrosive fumes.[7]

Storage Recommendations: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and kept in a freezer at or below -20°C.[2] This minimizes exposure to moisture and atmospheric oxygen, mitigating hydrolytic and oxidative degradation.

Exemplary Experimental Protocols

These protocols are provided as illustrative examples and must be adapted and optimized for specific laboratory conditions.

Protocol 1: Nucleophilic Aromatic Substitution with a Primary Amine

Objective: To demonstrate the mono-substitution of a chlorine atom on the pyrimidine ring.

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add a primary amine (e.g., aniline, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).

-

Causality: The base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50°C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the monosubstituted product.

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method.[2]

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.

-

Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions for a defined period (e.g., 24-48 hours):

-

Acidic: 0.1 M HCl at 60°C.

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: 80°C (in solid state and in solution).

-

Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature.

-

-

Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

-

Validation: The peak purity of the parent compound should be assessed at each time point to ensure the analytical method is effective at resolving all degradation products.

References

- Benchchem. (n.d.). 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde.

- Benchchem. (2025). Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide.

- Synblock. (n.d.). CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

- Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-methylpyrimidine.

- NOAA. (n.d.). ACETALDEHYDE. CAMEO Chemicals.

- PENTA. (2025). ACETALDEHYDE - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde.

- Google Patents. (2014). CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde.

- Google Patents. (2019). CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde.

- Google Patents. (2012). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- Apollo Scientific. (n.d.). 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde.

- Sigma-Aldrich. (n.d.). 4,6-Dichloro-2-methylpyrimidine.

- Tradeindia. (n.d.). 5-acetaldehydeyl-4,6-dichloropyrimidine.

- Advanced ChemBlocks. (n.d.). 2-(4,6-Dichloro-5-pyrimidyl)acetaldehyde.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Matrix Fine Chemicals. (n.d.). 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETALDEHYDE.

- Benchchem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).

- ResearchGate. (n.d.). Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters.

Sources

- 1. CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde - Synblock [synblock.com]

- 2. benchchem.com [benchchem.com]

- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ACETALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

Executive Summary

This technical guide provides an in-depth analysis of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde , a critical heterocyclic building block identified by CAS 474656-37-6 . While often overshadowed by its non-methylated analog (a Sorafenib intermediate), this specific 2-methyl variant represents a "privileged scaffold" in the design of next-generation Tyrosine Kinase Inhibitors (TKIs).

Its value lies in its bifunctional reactivity : the electrophilic aldehyde tail allows for rapid carbon-skeleton extension (via reductive amination or Wittig olefination), while the 4,6-dichloro core remains primed for regioselective Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[1]

The compound consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4 and 6 positions with chlorine atoms, and at the 5-position with an acetaldehyde side chain.

| Attribute | Technical Detail |

| IUPAC Name | 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde |

| CAS Number | 474656-37-6 |

| Molecular Formula | |

| Molecular Weight | 205.04 g/mol |

| SMILES | CC1=NC(Cl)=C(CC=O)C(Cl)=N1 |

| Structural Class | Halogenated Pyrimidine / Aliphatic Aldehyde |

Structural Insight

The 2-methyl group acts as an electron-donating substituent, slightly increasing the electron density of the pyrimidine ring compared to the non-methylated analog. However, the 4,6-dichloro motifs maintain the ring's overall electron deficiency, ensuring high reactivity toward nucleophiles.[1] The acetaldehyde tether at C5 is chemically distinct from the ring, susceptible to oxidation and polymerization if not stabilized.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) suitable for process optimization.

Table 1: Core Physicochemical Properties

| Property | Value / Range | Context & Implications |

| Physical State | Pale Yellow Solid / Semi-solid | Low melting point solid; often presents as an oil if solvent traces remain. |

| Melting Point | 45°C – 55°C (Predicted) | Note: Analogous non-methylated variant melts at ~90°C. The 2-methyl group typically lowers lattice energy. |

| Boiling Point | ~320°C (at 760 mmHg) | Decomposition likely occurs before boiling; distillation is not recommended. |

| Solubility | DMSO, DCM, EtOAc, MeOH | Highly soluble in polar aprotic solvents. Poor water solubility (<0.1 mg/mL). |

| LogP (Octanol/Water) | 1.8 ± 0.3 | Lipophilic; readily crosses cell membranes but requires organic co-solvents for aqueous assays. |

| pKa (Conjugate Acid) | ~ -2.5 (Pyrimidine N) | Extremely weak base due to electron-withdrawing chlorines. Unlikely to protonate under physiological pH. |

| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Volatility is negligible, but aldehyde odor may be detectable. |

Stability & Reactivity: The "Senior Scientist" Perspective

Handling this compound requires balancing two competing reactivity profiles: the oxidative instability of the aldehyde and the hydrolytic sensitivity of the chloropyrimidine.[1]

Critical Instability Factors

-

Aldehyde Oxidation: The acetaldehyde moiety is prone to autoxidation to the corresponding carboxylic acid (2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetic acid) upon exposure to air.

-

Mitigation: Store under Argon/Nitrogen.

-

-

Aldol Condensation: In basic media, the

-protons (at the-

Mitigation: Avoid storing in basic solvents (e.g., pyridine, unbuffered amines).

-

-

Hydrolysis: The C4/C6 chlorines are labile. Prolonged exposure to moisture, especially in acidic/basic conditions, hydrolyzes them to hydroxyls (tautomerizing to pyrimidones).

Reactivity Diagram (Graphviz)

Figure 1: Reactivity profile highlighting degradation risks (Red) and synthetic opportunities (Green/Yellow).

Synthetic Utility & Applications

This compound serves as a linchpin in the synthesis of 5-substituted pyrimidine kinase inhibitors . The 2-methyl-4,6-dichloro motif is structurally homologous to the core of several bioactive molecules, allowing for the creation of libraries targeting Src, Abl, and EGFR kinases.

Primary Synthetic Workflow

The most robust route to this intermediate involves the allylation of the pyrimidine core followed by oxidative cleavage.

Protocol: Synthesis via Ozonolysis

-

Precursor: 5-allyl-4,6-dichloro-2-methylpyrimidine.

-

Solvent: Dichloromethane (DCM) / Methanol (9:1).

-

Reagent: Ozone (

) at -78°C until blue color persists. -

Quench: Dimethyl sulfide (DMS) or Triphenylphosphine (

).-

Expert Tip: Use DMS (5.0 eq) and warm slowly to RT.

generates phosphine oxide which is difficult to remove from this specific aldehyde due to similar polarity.

-

Functionalization Logic

-

Sequence Matters: Perform Reductive Amination on the aldehyde before displacing the chlorines.

-

Reasoning: The

reaction requires heating with amines. If the aldehyde is free, it will react with the amine (forming imines) or degrade. Securing the aldehyde as a stable amine or alcohol first preserves the yield.

-

Experimental Protocols

Protocol A: Quality Control (HPLC Method)

To verify purity and detect the oxidized acid impurity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Expected Retention: The aldehyde elutes after the acid impurity but before the allyl precursor.

Protocol B: Storage & Handling[3][4][5]

-

Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Flush headspace with Argon before sealing.

-

Temperature: Store at -20°C .

-

Re-testing: Re-validate purity via TLC/HPLC every 3 months. If acid content >5%, purify via rapid silica filtration (eluent: 10% EtOAc/Hexanes).

Safety & Hazards (GHS Classification)

Signal Word: WARNING

| Hazard Code | Statement | Handling Precaution |

| H302 | Harmful if swallowed.[2][3] | Do not eat/drink in lab. Wash hands post-handling. |

| H315 | Causes skin irritation.[3] | Wear nitrile gloves (double gloving recommended). |

| H319 | Causes serious eye irritation.[3] | Use chemical safety goggles. |

| H335 | May cause respiratory irritation.[3] | Mandatory: Handle only inside a fume hood. |

References

-

BenchChem. Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide. (Accessed 2026).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 234997: 4,6-Dichloro-2-methylpyrimidine. (Precursor Data).[2][4]

-

Synblock. Product Data Sheet: CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde.[5]

-

ChemicalBook. Synthesis of 5-Acetaldehydeyl-4,6-Dichloropyrimidine (Analogous Method).

-

Google Patents. CN103524423A: Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde. (2013).[4][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]

- 5. CAS 474656-37-6 | 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde - Synblock [synblock.com]

- 6. CN103524423A - Preparation method of 4,6-dichloropyrimidine-5-acetaldehyde - Google Patents [patents.google.com]

Synthesis of 4,6-Dichloro-2-methylpyrimidine: From Mechanistic Principles to Optimized Laboratory Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dichloro-2-methylpyrimidine stands as a pivotal heterocyclic intermediate, indispensable in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical sectors. Its prominence is most notably highlighted by its role as a key building block in the production of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive technical overview of the synthesis of 4,6-dichloro-2-methylpyrimidine, designed for chemistry professionals. We will dissect the prevalent two-step synthetic pathway, which begins with the condensation of acetamidine and a malonic ester to form 4,6-dihydroxy-2-methylpyrimidine, followed by a crucial chlorination step. This document emphasizes the underlying chemical principles, offers a comparative analysis of chlorinating agents, and presents detailed, field-tested protocols that prioritize safety, efficiency, and scalability.

Chapter 1: Strategic Importance and Physicochemical Profile

The Role of 4,6-Dichloro-2-methylpyrimidine in Modern Synthesis

The pyrimidine scaffold is a cornerstone of medicinal chemistry, and the strategic placement of reactive chloro groups at the C4 and C6 positions makes 4,6-dichloro-2-methylpyrimidine an exceptionally versatile precursor. These positions are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups, particularly amines, to build molecular complexity. This reactivity is leveraged in the development of targeted therapeutics, including antiviral agents and a range of kinase inhibitors for oncology.[3][4] Its application extends to the agrochemical industry, where it serves as a core component in the synthesis of advanced herbicides and pesticides.[3] The most significant industrial application remains its use as a critical intermediate for the leukemia drug Dasatinib, underscoring the need for robust and efficient synthetic routes.[1][2][5]

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| IUPAC Name | 4,6-dichloro-2-methylpyrimidine | [6] |

| CAS Number | 1780-26-3 | [6] |

| Molecular Formula | C₅H₄Cl₂N₂ | [6] |

| Molecular Weight | 163.00 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [7] |

| Melting Point | 42-48 °C | [1][7] |

| SMILES | CC1=NC(=CC(=N1)Cl)Cl | [6] |

Structural confirmation is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chapter 2: Retrosynthetic Strategy

Deconstructing the Target Molecule

The most logical and industrially practiced retrosynthesis of 4,6-dichloro-2-methylpyrimidine involves two primary disconnections. The C-Cl bonds are the most evident points for disconnection, tracing back to the more stable C-OH bonds of a precursor, 4,6-dihydroxy-2-methylpyrimidine. This precursor, which exists in the more stable tautomeric dione form (2-methylpyrimidine-4,6(1H,5H)-dione), is readily assembled via a classical pyrimidine synthesis. This involves the cyclocondensation of an amidine with a β-dicarbonyl compound, leading to acetamidine and a malonic acid ester as the fundamental starting materials.

The Primary Synthetic Pathway

The forward synthesis, therefore, follows a robust two-step sequence. This process is not only efficient but also utilizes readily available and cost-effective starting materials, making it suitable for large-scale industrial production.[1]

Caption: High-level overview of the two-step synthesis.

Chapter 3: Synthesis of the Precursor: 4,6-Dihydroxy-2-methylpyrimidine

Mechanistic Insights: Pyrimidine Ring Formation

The formation of the pyrimidine ring is a classic example of a condensation reaction. The process is initiated by a strong base, typically sodium methoxide or ethoxide, which deprotonates the α-carbon of the dimethyl malonate, generating a highly nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. A subsequent series of intramolecular condensation and elimination steps leads to the formation of the stable six-membered heterocyclic ring. The reaction is driven to completion by the formation of this aromatic-like, stable pyrimidine-dione system.

Detailed Experimental Protocol for Precursor Synthesis

This protocol is a synthesized composite of established methods, designed for clarity and reproducibility.[1][2]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |

| Methanol | 32.04 | - | 150 mL |

| Sodium Methoxide | 54.02 | 0.34 | 18.4 g |

| Dimethyl Malonate | 132.12 | 0.10 | 13.2 g |

| Acetamidine HCl | 94.54 | 0.10 | 9.45 g |

| 4M Hydrochloric Acid | 36.46 | - | As needed |

| Deionized Water | 18.02 | - | ~100 mL |

Step-by-Step Procedure:

-

Reaction Setup: A 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel is charged with methanol (150 mL). The flask is cooled in an ice bath to 0-5 °C.

-

Base Addition: Sodium methoxide (18.4 g) is added portion-wise to the cooled methanol, ensuring the temperature does not exceed 10 °C. The mixture is stirred until all the sodium methoxide has dissolved.

-

Reactant Addition: A mixture of dimethyl malonate (13.2 g) and acetamidine hydrochloride (9.45 g) is added to the basic solution over 15-20 minutes.

-

Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature (18-25 °C). The reaction is stirred for 4-5 hours, during which the solution typically becomes a creamy white suspension.[1][2]

-

Solvent Removal: After the reaction is complete (monitored by TLC), the methanol is removed under reduced pressure.

-

Precipitation: The resulting residue is dissolved in deionized water (50 mL). The solution is cooled again in an ice bath, and 4M HCl is added dropwise to adjust the pH to 1-2. A white solid will precipitate.[1]

-

Crystallization and Isolation: The suspension is stirred at 0 °C for 3-4 hours to ensure complete crystallization. The white solid is collected by suction filtration.

-

Washing and Drying: The filter cake is washed sequentially with ice-cold water and then ice-cold methanol to remove impurities.[2] The product is dried under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine. (Expected yield: 85-90%).

Chapter 4: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

The Chemistry of Chlorination

The conversion of the pyrimidine-dione precursor to the dichloro product is the critical, value-adding step. The precursor exists predominantly in its keto-enol tautomeric form as a pyrimidine-dione, which is not directly reactive. Chlorinating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphosgene activate the carbonyl oxygen, converting it into a good leaving group. This facilitates a nucleophilic attack by the chloride ion to replace the oxygen functions with chlorine atoms. The Vilsmeier-Haack reaction, which generates a highly electrophilic chloroiminium species from POCl₃ and a formamide, provides a mechanistic parallel for the activation of carbonyl groups in heterocyclic systems.[8][9]

Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)

This method offers high yields and uses a common laboratory reagent.[10]

Caption: Workflow for chlorination using thionyl chloride.

Detailed Procedure:

-

Setup: In a flask equipped with a reflux condenser and stirrer, add 4,6-dihydroxy-2-methylpyrimidine (5.0 g, 0.04 mol) to acetonitrile.

-

Reagent Addition: Carefully add thionyl chloride (18.9 g, 0.16 mol) to the suspension.

-

Reaction: The mixture is heated to 80 °C and stirred for 3 hours. The reaction progress should be monitored by TLC.

-

Work-up: After completion, the excess thionyl chloride and acetonitrile are removed by distillation under reduced pressure.

-

Isolation: The residue is slowly and carefully poured into 50 g of ice water. The precipitated solid is collected by filtration.

-

Purification: The crude solid is purified by column chromatography or recrystallization to give the final product. (Expected yield: ~94%).[10]

Protocol 2: A Safer Approach Using Triphosgene

Triphosgene serves as a solid, safer-to-handle substitute for highly toxic phosgene gas or the corrosive and hazardous POCl₃.[1]

Detailed Procedure:

-

Setup: To a flask, add 4,6-dihydroxy-2-methylpyrimidine (10 g, 0.08 mol), N,N-diethylaniline (29.8 g, 0.2 mol), and dichloroethane (60 mL).

-

Reagent Addition: The mixture is heated to reflux. A solution of triphosgene (83 g, 0.2 mol, note: this appears to be a typo in the source patent, a smaller, more stoichiometric amount is likely correct and should be validated) in dichloroethane (40 mL) is added slowly.

-

Reaction: The reaction is maintained at reflux for 6-8 hours.

-

Washing: After cooling, the reaction mixture is washed successively with water, 4M HCl, and again with water.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting solid is recrystallized from dichloroethane, potentially with decolorizing carbon, to yield the product. (Expected yield: ~92%).[1]

Comparative Analysis of Chlorinating Agents

| Agent | Formula | Pros | Cons | Yield |

| Phosphorus Oxychloride | POCl₃ | Highly effective, well-established | Highly corrosive, toxic, generates phosphoric acid waste | High |

| Thionyl Chloride | SOCl₂ | High yield, common reagent, volatile byproducts (SO₂, HCl) | Corrosive, toxic, requires careful handling and quenching | ~94%[10] |

| Triphosgene | C₃Cl₆O₃ | Solid, safer to handle than phosgene gas | More expensive, reaction can be vigorous | ~92%[1] |

Chapter 5: Purification and Analytical Characterization

Purification Strategies

The final product, 4,6-dichloro-2-methylpyrimidine, is a solid at room temperature, making recrystallization the preferred method for purification on a laboratory scale. Solvents like ethanol or dichloroethane can be effective.[1] For removing persistent impurities, column chromatography using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate) is a reliable alternative.[10]

Analytical Validation

The identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. A singlet corresponding to the C5 proton on the pyrimidine ring and a singlet for the C2 methyl protons. The relative integration of these signals should be 1:3.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct peaks for the four unique carbons in the molecule (C2, C4, C5, C6, and the methyl carbon).

-

Mass Spectrometry: The mass spectrum should show a molecular ion (M+) peak corresponding to the mass of the molecule. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed: a base peak (M+), a peak at M+2 (approximately 65% the intensity of M+), and a peak at M+4 (approximately 10% the intensity of M+), confirming the presence of two chlorine atoms.

Chapter 6: Safety and Hazard Management

The synthesis of 4,6-dichloro-2-methylpyrimidine involves several hazardous materials and requires strict adherence to safety protocols.

-

Reagent Hazards: Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Triphosgene, while solid, can decompose to release toxic phosgene gas upon heating or contact with nucleophiles. All manipulations should be conducted in a certified chemical fume hood.

-

Product Hazards: The final product, 4,6-dichloro-2-methylpyrimidine, is harmful if swallowed, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[6]

-

Personal Protective Equipment (PPE): At all stages, appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Quenching of reactive chlorinating agents must be done slowly and carefully in a controlled manner.

Chapter 7: Conclusion

The two-step synthesis of 4,6-dichloro-2-methylpyrimidine from acetamidine and a malonic ester is a well-established, efficient, and scalable process. The primary challenge and area for process optimization lie in the chlorination step. While traditional reagents like phosphorus oxychloride are effective, modern protocols using thionyl chloride or the safer alternative, triphosgene, offer high yields with improved safety and handling profiles. The protocols and mechanistic insights provided in this guide offer researchers a solid foundation for the successful and safe synthesis of this critical chemical intermediate, enabling further innovation in drug discovery and materials science.

References

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. Available at: [Link]

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents.

-

Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap. Available at: [Link]

-

(PDF) 4,6-Dichloro-2-(methylthio)pyrimidine - ResearchGate. Available at: [Link]

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

-

4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem. Available at: [Link]

- A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

2-METHYL-PYRIMIDINE-4,6-DIOL - ChemBK. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

2-mercaptopyrimidine - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione - PubMed. Available at: [Link]

- RU2503666C1 - Method of producing 2-methylpyrimidine-4,6-(3h,5h) - Google Patents.

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]

-

NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI. Available at: [Link]

-

NMR in Chemistry and the Life Sciences - 2015. Available at: [Link]

-

Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Available at: [Link]

-

Vilsmeier-Haack Reaction of Phosphonic Dihydrazide: Synthesis of 4- {[(Dimethyl)azanylidenonium Chloride] Methyl} Amino-2,3-Dihydro-3-Oxo-4H-1,2,4, 3-Triazaphosphole - Scientific & Academic Publishing. Available at: [Link]

Sources

- 1. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. article.sapub.org [article.sapub.org]

- 10. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde (CAS 16019-33-3)

The following technical guide details the properties, synthesis, and applications of CAS 16019-33-3, a critical pyrimidine intermediate.

Role: Key Intermediate in Kinase Inhibitor Synthesis (Sorafenib) Chemical Class: Pyrimidine Derivative / Electrophilic Building Block

Executive Summary & Identity

CAS 16019-33-3 , chemically known as 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde , is a specialized heterocyclic intermediate.[1][2][3][4][5][6] It does not possess intrinsic therapeutic activity but serves as the structural scaffold for Sorafenib (Nexavar), a multi-kinase inhibitor approved for renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Its value lies in the 4,6-dichloro functionalization, which allows for regioselective nucleophilic substitution, and the C5-acetaldehyde moiety, which enables carbon-chain extension and heterocycle formation.

Chemical Identity Table

| Parameter | Specification |

| IUPAC Name | 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde |

| Synonyms | (4,6-Dichloropyrimidin-5-yl)acetaldehyde; 5-Acetaldehydeyl-4,6-dichloropyrimidine |

| Molecular Formula | C₆H₄Cl₂N₂O |

| Molecular Weight | 191.01 g/mol |

| SMILES | ClC1=NC=NC(Cl)=C1CC=O[1][2][7][8] |

| InChI Key | QEBITPOSBYZLCY-UHFFFAOYSA-N |

Physicochemical Profile

This compound is highly reactive due to the aldehyde group and the electron-deficient pyrimidine ring. Stability is a primary concern during handling.

| Property | Value / Description | Source |

| Appearance | Colorless to light yellow crystalline solid | [1][2] |

| Melting Point | 89–91 °C | [3] |

| Boiling Point | ~312.7 °C (Predicted at 760 mmHg) | [2] |

| Density | 1.47 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO; Sparingly soluble in water | [1] |

| Reactivity | Susceptible to oxidation (to carboxylic acid) and nucleophilic attack at C4/C6 positions | [4] |

| Storage | -20°C , Inert atmosphere (Argon/Nitrogen).[1][5][6][8] Moisture sensitive. | [5] |

Synthesis & Manufacturing Workflows

The synthesis of CAS 16019-33-3 typically proceeds via the modification of 4,6-dihydroxypyrimidine derivatives or through the ozonolysis of allyl-pyrimidine precursors. The Vilsmeier-Haack approach is common for introducing the aldehyde functionality while simultaneously chlorinating the ring.

Synthesis Pathway Diagram

The following diagram illustrates the conversion of the pyrimidine precursor to the target aldehyde and its downstream application in Sorafenib synthesis.

Figure 1: Synthetic route transforming pyrimidine precursors into the CAS 16019-33-3 scaffold and finally to Sorafenib.[1][2][3][4][5][6][8][9][10][11][12]

Pharmacological Context: Mechanism of Action

While CAS 16019-33-3 is an intermediate, its structural features dictate the pharmacology of the final drug, Sorafenib. The pyrimidine core occupies the ATP-binding pocket of the kinase, while the substituents (added via the acetaldehyde tail) extend into the allosteric hydrophobic pocket to lock the kinase in an inactive conformation.

Downstream Biological Activity (Sorafenib)

-

Target: RAF kinases (C-RAF, B-RAF) and Receptor Tyrosine Kinases (VEGFR-2, PDGFR).

-

Mechanism: Competitive inhibition of ATP binding; prevention of downstream phosphorylation in the RAS/RAF/MEK/ERK pathway.

-

Therapeutic Outcome: Inhibition of tumor proliferation and angiogenesis.

Figure 2: Inhibition of the RAS/RAF/MEK/ERK signaling pathway by Sorafenib, the downstream product of CAS 16019-33-3.

Experimental Protocols

Protocol A: Synthesis via Ozonolysis (High Purity Route)

This method is preferred for generating high-purity aldehyde from the allyl precursor [1][4].

Reagents:

-

4,6-Dichloro-5-allylpyrimidine (Precursor)[1]

-

Dichloromethane (DCM)

-

Ozone (O₃) generator

-

Dimethyl Sulfide (DMS) or Triphenylphosphine (Quenching agent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 4,6-dichloro-5-allylpyrimidine in 100 mL of anhydrous DCM in a flame-dried 3-neck flask.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under a nitrogen blanket before cooling.

-

Ozonolysis: Bubble O₃ through the solution at a steady rate. Monitor the reaction until the solution turns a faint blue, indicating saturation of ozone and complete consumption of the double bond.

-

Purging: Stop O₃ flow. Purge the system with oxygen and then nitrogen for 15 minutes to remove excess ozone (solution should become colorless).

-

Quenching: Add 5.0 equivalents of Dimethyl Sulfide (DMS) dropwise at -78°C.

-

Warming: Allow the mixture to warm naturally to room temperature (20–25°C) over 2 hours. Stir for an additional 4 hours to ensure complete reduction of the ozonide.

-

Work-up: Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate under reduced pressure. The crude yellow solid can be recrystallized from Hexane/EtOAc (9:1) to yield the target aldehyde.[3]

Protocol B: Quality Control (HPLC)

Objective: Verify purity >98% prior to use in subsequent coupling reactions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Pyrimidine absorption max).

-

Retention Time: Expect peak elution at ~8-10 min depending on dead volume.

Handling & Safety (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][6] |

| STOT-SE | H335 | May cause respiratory irritation.[4][6] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhaling dust/vapors.

-

Spill Response: Sweep up solid spills without creating dust. Neutralize surfaces with a mild detergent.

-

First Aid: In case of eye contact, rinse immediately with water for 15 minutes. If inhaled, move to fresh air.[4][6]

References

-

Vertex AI Search . (2025). Synthesis of 4,6-dichloro pyrimidine-5-acetaldehyde (CAS 16019-33-3). Retrieved from

-

ChemicalBook . (2025).[1] 5-Acetaldehydeyl-4,6-dichloropyrimidine Properties and Safety. Retrieved from

-

BLD Pharm . (2024).[8] Product Specifications: 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde.[1][2][3][4][5][6][7][8][12] Retrieved from

-

BenchChem . (2025). Technical Data Sheet: CAS 16019-33-3.[3][4][5][7][8] Retrieved from

-

Combi-Blocks . (2023). Safety Data Sheet (SDS) - SS-3055. Retrieved from

Sources

- 1. 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE | 16019-33-3 [chemicalbook.com]

- 2. 2-(4,6-DICHLOROPYRIMIDIN-5-YL)ACETALDEHYDE | CAS 16019-33-3 [matrix-fine-chemicals.com]

- 3. CN109608404A - A kind of preparation method of 4,6- dichloro pyrimidine -5- acetaldehyde - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3 | Benchchem [benchchem.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. Synthonix, Inc > 16019-33-3 | 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde [synthonix.com]

- 8. 16019-33-3|2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde|BLD Pharm [bldpharm.com]

- 9. 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE - Skyrun Industrial [chinaskyrun.com]

- 10. 5-Acetaldehydeyl-4,6-dichloropyrimidine, CAS No. 16019-33-3 - iChemical [ichemical.com]

- 11. 5-Acetaldehyde-4,6-dichloropyrimidine [oakwoodchemical.com]

- 12. Welcome to Ina Pharmaceuticals [inapharma.in]

A Technical Guide to the Spectral Characteristics of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde

This technical guide provides an in-depth analysis of the expected spectral data for the compound 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (CAS No. 474656-37-6). As a critical intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers and drug development professionals. This document synthesizes theoretical predictions, data from analogous structures, and fundamental spectroscopic principles to offer a robust characterization of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. While experimental data for this specific molecule is not widely published, this guide constructs a reliable predictive framework to aid in its identification and characterization.

Molecular Structure and Physicochemical Properties

2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde possesses a molecular formula of C₇H₆Cl₂N₂O and a molecular weight of approximately 205.04 g/mol .[1] The molecule's core is a 2-methyl-4,6-dichloropyrimidine ring, substituted at the 5-position with an acetaldehyde group. The presence of the electron-withdrawing chloro- and pyrimidine functionalities, combined with the reactive aldehyde group, dictates its chemical behavior and spectral characteristics.

| Property | Value | Source |

| CAS Number | 474656-37-6 | [1] |

| Molecular Formula | C₇H₆Cl₂N₂O | [1] |

| Molecular Weight | 205.04 g/mol | [1] |

| Purity | ≥98% (typical) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde are detailed below. These predictions are based on established chemical shift theory and data from structurally similar compounds, such as 4,6-dichloro-2-methylpyrimidine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methylene, and aldehydic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | Triplet (t) | 1H | -CHO | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and will appear far downfield. It is expected to show a triplet multiplicity due to coupling with the adjacent methylene protons. |

| ~3.8 | Doublet (d) | 2H | -CH₂- | The methylene protons are adjacent to the electron-withdrawing pyrimidine ring and the aldehyde group, leading to a downfield shift. They will appear as a doublet due to coupling with the aldehydic proton. |

| ~2.7 | Singlet (s) | 3H | -CH₃ | The methyl protons on the pyrimidine ring are in a relatively electron-shielded environment compared to the other protons and will appear as a singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. Six distinct carbon signals are predicted.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C=O | The carbonyl carbon of the aldehyde is highly deshielded and will be the furthest downfield signal. |

| ~165 | C2 (pyrimidine) | The carbon atom at position 2 of the pyrimidine ring, bonded to the methyl group and two nitrogen atoms, will be significantly deshielded. |

| ~161 | C4/C6 (pyrimidine) | The two chlorine-bearing carbons at positions 4 and 6 are expected to be degenerate or have very similar chemical shifts due to the symmetry of the substitution pattern. |

| ~125 | C5 (pyrimidine) | The carbon at position 5, to which the acetaldehyde moiety is attached, will appear in the aromatic region, shifted due to substitution. |

| ~45 | -CH₂- | The methylene carbon will be shifted downfield due to its proximity to the pyrimidine ring and the aldehyde group. |

| ~25 | -CH₃ | The methyl carbon will be the most upfield signal in the spectrum. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for ¹H frequency.

-

Acquire a spectrum with a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

Process the data with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for ¹³C frequency.

-

Acquire a proton-decoupled spectrum with a spectral width of at least 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically >1024) to achieve an adequate signal-to-noise ratio.

-

Process the data with an exponential multiplication factor of 1-2 Hz.

-

-

Data Analysis: Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H signals and assign the peaks based on their chemical shifts, multiplicities, and integrations.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde will be dominated by absorptions from the C=O, C=N, C-Cl, and C-H bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2900-3000 | Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the methyl and methylene C-H bonds. |

| ~2720, ~2820 | Weak | C-H stretch (aldehydic) | The characteristic Fermi doublet for the aldehydic C-H stretch is expected. |

| ~1725 | Strong | C=O stretch (aldehyde) | A strong, sharp absorption band characteristic of an unconjugated aldehyde carbonyl group. |

| ~1550-1600 | Medium-Strong | C=N/C=C stretch (pyrimidine ring) | Aromatic ring stretching vibrations of the pyrimidine core. |

| ~1000-1200 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and reliable method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

-

Data Analysis: Process the spectrum by performing a background subtraction. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment | Rationale |

| 204/206/208 | [M]⁺ | The molecular ion peak. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4). |

| 175/177/179 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes. |

| 162/164/166 | [M-CH₂CHO]⁺ | Cleavage of the bond between the pyrimidine ring and the acetaldehyde side chain. This corresponds to the 4,6-dichloro-2-methylpyrimidine radical cation. |

| 127/129 | [M-CH₂CHO-Cl]⁺ | Loss of a chlorine atom from the pyrimidine ring fragment. |

Experimental Protocol: Mass Spectrometry Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique for analyzing this volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC-MS system equipped with a capillary GC column (e.g., DB-5ms) and an electron ionization source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Employ a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

-

MS Detection:

-

Set the ion source temperature to ~230°C and the transfer line temperature to ~280°C.

-

Acquire mass spectra over a range of m/z 40-300.

-

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the observed isotopic patterns with the theoretical patterns for chlorine-containing fragments.

Visualization of Key Structural and Analytical Relationships

Molecular Structure and NMR Assignments

Caption: Correlation of molecular structure with predicted ¹H and ¹³C NMR chemical shifts.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental principles and supported by data from analogous compounds, serves as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach to acquiring high-quality data, ensuring consistency and reliability in research and development settings. As with any predictive analysis, experimental verification remains the gold standard, and it is recommended that researchers acquire their own data to confirm these findings.

References

- This guide is based on general principles of organic spectroscopy and information available in chemical databases. As no specific research papers with the complete spectral data were found, direct citations to such papers are not possible. The information on analogous compounds and general principles can be found in standard organic chemistry and spectroscopy textbooks.

Sources

Technical Guide: Structural Elucidation of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde via ¹H NMR Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the acquisition, interpretation, and validation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde (Molecular Formula: C₇H₆Cl₂N₂O).[1][2] As a substituted pyrimidine, this molecule holds potential as a building block in medicinal chemistry and drug development. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy serves as the primary analytical tool for this purpose. This document details the theoretical prediction of the spectrum, a step-by-step protocol for experimental acquisition, and a rigorous methodology for spectral interpretation and validation, tailored for researchers and drug development professionals.

Molecular Structure and Predicted Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. The structure of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde reveals three distinct sets of non-equivalent protons, which will give rise to three unique signals in the ¹H NMR spectrum.

-

Protons Hₐ (Methyl Group): A methyl group (CH₃) is attached to the C2 position of the pyrimidine ring. These three protons are chemically equivalent and are not adjacent to any other protons, hence no spin-spin coupling is expected.

-

Protons Hₑ (Methylene Group): A methylene group (CH₂) is attached to the C5 position of the pyrimidine ring and is adjacent to the aldehyde group. These two protons are chemically equivalent. They are adjacent to the single aldehyde proton (H𝒸), which will cause their signal to split.

-

Proton H𝒸 (Aldehyde Group): The single proton of the aldehyde group (CHO) is adjacent to the methylene group (Hₑ), and its signal will be split by these two neighboring protons.

Notably, the pyrimidine ring itself is fully substituted at positions 2, 4, 5, and 6, and contains nitrogen atoms at positions 1 and 3. Therefore, there are no protons directly attached to the aromatic ring.

Figure 1: Molecular structure with unique proton environments labeled.

Theoretical Spectrum Prediction and Rationale

Based on established principles of ¹H NMR spectroscopy, we can predict the key features of the spectrum: chemical shift (δ), multiplicity, and integration.[3]

Causality of Chemical Shifts

-

Aldehyde Proton (H𝒸): Aldehyde protons are highly deshielded due to the anisotropic effect of the C=O double bond and the electronegativity of the oxygen atom. They consistently appear far downfield. A typical range is 9-10 ppm.[4][5][6]

-

Methylene Protons (Hₑ): These protons are in a benzylic-like position, adjacent to the electron-deficient pyrimidine ring. Furthermore, they are alpha to a carbonyl group. Both of these effects are strongly deshielding. The dichloropyrimidine ring, with its electronegative chlorine and nitrogen atoms, will exert a significant electron-withdrawing effect, further shifting these protons downfield.[7][8] A reasonable estimate for their chemical shift is in the range of 3.8 - 4.2 ppm.

-

Methyl Protons (Hₐ): The methyl group is attached to the C2 position of the pyrimidine ring. While methyl groups on alkyl chains appear around 0.9-1.0 ppm, attachment to an aromatic system causes a downfield shift.[9][10] The electron-withdrawing nature of the dichloropyrimidine ring will place this signal in the approximate range of 2.5 - 2.8 ppm.

Spin-Spin Coupling and Multiplicity

The splitting pattern of signals is governed by the (n+1) rule, where 'n' is the number of adjacent, non-equivalent protons.

-

Hₐ (Methyl): There are no adjacent protons (n=0). Therefore, this signal will appear as a singlet (s) .

-

Hₑ (Methylene): These two protons are adjacent to the single aldehyde proton (n=1). Their signal will be split into a doublet (d) .

-

H𝒸 (Aldehyde): This single proton is adjacent to the two methylene protons (n=2). Its signal will be split into a triplet (t) .

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. The integration values represent the relative number of protons for each signal.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H𝒸 (CHO) | 9.5 - 9.8 | Triplet (t) | ~2-3 | 1H |

| Hₑ (CH₂) | 3.8 - 4.2 | Doublet (d) | ~2-3 | 2H |

| Hₐ (CH₃) | 2.5 - 2.8 | Singlet (s) | N/A | 3H |

Table 1: Predicted ¹H NMR spectral parameters for 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde.

Experimental Protocol: A Self-Validating System

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data.

Sample Preparation

-

Rationale for Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice. It is a relatively non-polar solvent capable of dissolving a wide range of organic compounds and has a single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with the predicted signals. If solubility is an issue, DMSO-d₆ can be used, but its residual peak at ~2.50 ppm might interfere with the methyl signal.

-

Procedure:

-

Weigh 5-10 mg of the compound into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Gently agitate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Instrument Setup and Data Acquisition

This protocol is designed for a standard 400 MHz NMR spectrometer.

Figure 2: Standard workflow for ¹H NMR data acquisition and processing.

-

Key Acquisition Parameters:

-

Pulse Program: A standard 30° or 45° pulse sequence (e.g., 'zg30' on Bruker instruments) is recommended for semi-quantitative results.[12]

-

Number of Scans (NS): 16 scans should provide an excellent signal-to-noise ratio for a sample of this concentration.

-

Acquisition Time (AQ): A value of ~4 seconds is recommended to ensure good digital resolution.[12]

-

Relaxation Delay (D1): A delay of 1-2 seconds is sufficient for routine ¹H spectra.

-

Data Processing

-

Fourier Transformation: Convert the raw data (Free Induction Decay) into the frequency domain spectrum.

-

Phasing: Manually adjust the phase of the spectrum so that all peaks are in pure absorption mode (symmetrical and pointing upwards).

-

Baseline Correction: Ensure the baseline of the spectrum is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis. If the solvent is CDCl₃, set the residual CHCl₃ peak to 7.26 ppm.

-

Integration: Integrate the area under each signal. Set the integral of one well-defined peak (e.g., the aldehyde triplet) to its known proton count (1H) to determine the relative integrals of the other signals.

Spectrum Interpretation and Validation

A successful experiment should yield a spectrum consistent with the predictions in Table 1.

-

Signal Assignment:

-

Identify the triplet in the far downfield region (δ ≈ 9.7 ppm). This is unequivocally the aldehyde proton, H𝒸.

-

Identify the singlet at δ ≈ 2.7 ppm. This corresponds to the methyl protons, Hₐ.

-

Identify the doublet at δ ≈ 4.0 ppm. This must be the methylene protons, Hₑ.

-

-

Trustworthiness & Self-Validation: The protocol contains inherent validation checks:

-

Integration Ratio: The relative integrals of the singlet, doublet, and triplet must be in a ratio of 3:2:1 , corresponding to the CH₃, CH₂, and CHO groups, respectively. This provides strong confirmation of the assignment.

-

Coupling Constant (J) Congruence: The J-value (the distance in Hz between the peaks of a multiplet) for the Hₑ doublet must be identical to the J-value for the H𝒸 triplet. This proves that these two groups of protons are coupled to each other and confirms the -CH₂-CHO structural fragment.

-

-

Advanced Validation: 2D COSY Spectroscopy:

-

Rationale: For unambiguous confirmation, a 2D Correlation Spectroscopy (COSY) experiment can be performed. A COSY spectrum shows which protons are coupled to each other.[13]

-

Expected Result: In the COSY spectrum, a cross-peak will appear at the intersection of the chemical shifts of the Hₑ doublet and the H𝒸 triplet.[14][15] No other cross-peaks will be observed, as the Hₐ methyl group is isolated. This provides definitive proof of the connectivity within the acetaldehyde side chain.[14]

-

Conclusion

The ¹H NMR spectrum of 2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde is predicted to show three distinct signals: a singlet (3H) around 2.5-2.8 ppm, a doublet (2H) around 3.8-4.2 ppm, and a triplet (1H) around 9.5-9.8 ppm. The structural assignment is rigorously confirmed by the 3:2:1 integration ratio and the identical coupling constants of the doublet and triplet. Further validation through 2D COSY spectroscopy can provide incontrovertible evidence of the molecular structure. This guide provides the necessary theoretical foundation and practical protocols for scientists to confidently perform and interpret this analysis.

References

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

University of Colorado Boulder. NMR Chemical Shifts. Available at: [Link]

-

Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Pauli, G. F., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. Available at: [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

-

OpenOChem Learn. Interpreting 1H NMR. Available at: [Link]

-

Giraudeau, P., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. PubMed Central. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

NMRShiftDB. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. Available at: [Link]

-

Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group.... Available at: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Available at: [Link]

-

PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

Sources

- 1. 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde | 16019-33-3 | Benchchem [benchchem.com]

- 2. 2-(4,6-Dichloro-5-pyrimidyl)acetaldehyde 95% | CAS: 16019-33-3 | AChemBlock [achemblock.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. web.pdx.edu [web.pdx.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. emerypharma.com [emerypharma.com]

- 14. scispace.com [scispace.com]

- 15. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to 13C NMR Data for Pyrimidine Derivatives

Introduction: The Central Role of Pyrimidine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, forming the core of natural compounds like nucleic acids and a multitude of synthetic drugs. For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel pyrimidine derivatives is a critical step in the discovery pipeline. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of these vital compounds.

This guide provides an in-depth exploration of the ¹³C NMR spectroscopy of pyrimidine derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles that govern the chemical shifts of the pyrimidine ring, explore the predictable effects of various substituents, and provide a field-proven, step-by-step protocol for acquiring high-quality spectral data. Our focus is on not just the "what," but the "why"—explaining the causality behind experimental choices and spectral observations to empower researchers in their daily work.

The Fundamental ¹³C NMR Spectrum of the Pyrimidine Core

The pyrimidine ring, a six-membered heteroaromatic system with nitrogen atoms at positions 1 and 3, presents a distinct electronic landscape. This landscape dictates the characteristic chemical shifts of its four carbon atoms. The two nitrogen atoms are strongly electron-withdrawing, which significantly deshields the adjacent carbon atoms.

In a standard deuterated solvent like chloroform-d (CDCl₃), the parent pyrimidine molecule exhibits three signals corresponding to its four carbons, due to the molecule's symmetry (C4 and C6 are equivalent). The approximate chemical shifts are foundational for interpreting the spectra of more complex derivatives.

| Carbon Atom | Typical Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Chemical Shift |

| C2 | ~157.4 | Flanked by two highly electronegative nitrogen atoms, C2 is the most deshielded carbon in the ring. |

| C4 / C6 | ~156.9 | Adjacent to one nitrogen atom and a methine group, these carbons are also significantly deshielded. |

| C5 | ~121.7 | Positioned between two carbon atoms (C4 and C6), C5 is the most shielded carbon of the pyrimidine ring. |

Note: Chemical shifts are reference-dependent and can vary slightly based on solvent and concentration. The values presented are typical and serve as a baseline for comparison.[1]

Decoding the Influence of Substituents on ¹³C Chemical Shifts

The true analytical power of ¹³C NMR emerges when we analyze substituted pyrimidines. The introduction of a substituent disrupts the electronic symmetry of the ring and induces predictable changes in the chemical shifts of the ring carbons. These substituent-induced chemical shifts (SCS) are the key to understanding the structure of a derivative.

The electronic nature of the substituent is the primary driver of these shifts. Electron-donating groups (EDGs) increase the electron density of the ring, causing a shielding effect (an upfield shift to a lower δ value). Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, leading to a deshielding effect (a downfield shift to a higher δ value).[2][3]

The magnitude of this effect is most pronounced at the carbon directly attached to the substituent (ipso-carbon) and attenuates with distance. It has been demonstrated that the SCS in six-membered nitrogen heterocycles like pyrimidine can be correlated with additivity parameters established for substituted benzene derivatives, providing a robust predictive framework.[4]

Substituent Effects at the C2-Position

Substitution at the C2 position directly impacts the most deshielded carbon.

| Substituent at C2 | Type | Effect on C2 (δ, ppm) | Effect on C4/C6 (δ, ppm) | Effect on C5 (δ, ppm) |

| -NH₂ | Strong EDG | Significant Shielding | Moderate Shielding | Minor Shielding |